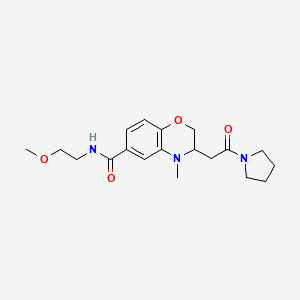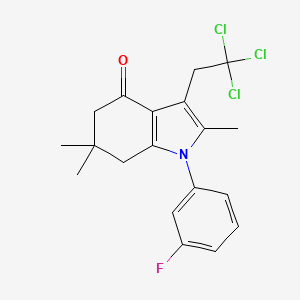
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC). This inhibition is thought to increase the expression of certain genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders.
作用機序
The mechanism of action of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves the inhibition of HDAC, which is an enzyme that regulates the expression of certain genes. By inhibiting HDAC, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 is thought to increase the expression of genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders. The exact mechanism by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects is still being studied.
Biochemical and Physiological Effects:
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to have several biochemical and physiological effects. In animal models, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to reduce drug-seeking behavior and increase the expression of certain genes that are involved in learning and memory. In humans, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to be safe and well-tolerated, with few side effects reported.
実験室実験の利点と制限
One advantage of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of experiments. Another advantage is its well-studied mechanism of action, which allows researchers to design experiments that target specific pathways and processes. One limitation of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its relatively narrow range of applications, as it has mainly been studied for its potential use in treating addiction and other neurological disorders.
将来の方向性
There are several future directions for research on 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. One area of interest is the potential use of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in combination with other drugs or therapies to enhance its effects. Another area of interest is the development of new derivatives of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 that may have improved efficacy or reduced side effects. Finally, there is a need for further research on the mechanisms by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects, which may lead to the development of new treatments for addiction and other disorders.
合成法
The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves several steps, starting with the reaction of 1-cyclohexenylmethylamine with benzyl chloroformate to form 1-benzyl-N-(1-cyclohexenylmethyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. Studies have shown that 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 can reduce drug-seeking behavior in animal models and has been shown to be safe and well-tolerated in humans. 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has also been studied for its potential use in treating other neurological disorders, such as Huntington's disease and Tourette's syndrome.
特性
IUPAC Name |
1-benzyl-N-(cyclohexen-1-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h2,5-7,9-10,19H,1,3-4,8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRKPKSSVMSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![3-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-indole](/img/structure/B5315708.png)
![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)

![8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315721.png)
![(3aR*,6aS*)-2-allyl-5-(cyclopentylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5315729.png)

![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B5315738.png)
![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5315747.png)
![4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5315755.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)
![6-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5315796.png)